Cas no 1261687-39-1 (2-Aminonaphthalene-7-acetonitrile)

2-Aminonaphthalene-7-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Aminonaphthalene-7-acetonitrile
-
- インチ: 1S/C12H10N2/c13-6-5-9-1-2-10-3-4-12(14)8-11(10)7-9/h1-4,7-8H,5,14H2
- InChIKey: STQRXLHVCFAQAJ-UHFFFAOYSA-N
- ほほえんだ: NC1C=CC2C=CC(CC#N)=CC=2C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 49.8
2-Aminonaphthalene-7-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219001767-500mg |
2-Aminonaphthalene-7-acetonitrile |
1261687-39-1 | 98% | 500mg |
$980.00 | 2023-09-03 | |
Alichem | A219001767-1g |
2-Aminonaphthalene-7-acetonitrile |
1261687-39-1 | 98% | 1g |
$1836.65 | 2023-09-03 |
2-Aminonaphthalene-7-acetonitrile 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
2-Aminonaphthalene-7-acetonitrileに関する追加情報
Introduction to 2-Aminonaphthalene-7-acetonitrile (CAS No. 1261687-39-1)
2-Aminonaphthalene-7-acetonitrile, with the chemical identifier CAS No. 1261687-39-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic amide exhibits unique structural and functional properties that make it a valuable intermediate in the development of various bioactive molecules. Its molecular structure, featuring both an amino group and a nitrile group, positions it as a versatile building block for medicinal chemists exploring novel therapeutic agents.
The compound's molecular formula, C10H6N2, underscores its nitrogen-rich composition, which is often leveraged in medicinal chemistry to enhance binding affinity and metabolic stability. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse chemical modifications, enabling researchers to tailor its reactivity for specific applications.
In recent years, 2-Aminonaphthalene-7-acetonitrile has garnered attention for its role in synthesizing advanced pharmaceuticals. Its incorporation into drug candidates has been explored in the treatment of neurological disorders, where its ability to cross the blood-brain barrier is particularly advantageous. Furthermore, its structural motif has been found to interact effectively with biological targets such as enzymes and receptors, making it a promising scaffold for drug design.
One of the most compelling aspects of 2-Aminonaphthalene-7-acetonitrile is its utility in multi-step synthetic pathways. Researchers have utilized this compound to construct complex molecules with enhanced pharmacological properties. For instance, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, demonstrating inhibitory activity against various cancer-related pathways. The compound's ability to undergo selective functionalization has also made it a valuable tool in library synthesis efforts aimed at identifying novel bioactive compounds.
The synthesis of 2-Aminonaphthalene-7-acetonitrile typically involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. One common approach involves the condensation of 2-amino-naphthalene with appropriate cyanating agents under controlled conditions. These reactions often require precise temperature control and catalyst selection to ensure high yields and purity. Advances in catalytic systems have further refined these processes, enabling more efficient and sustainable production methods.
The pharmacological relevance of 2-Aminonaphthalene-7-acetonitrile has been underscored by several recent studies. For example, researchers have demonstrated its efficacy in modulating the activity of enzymes implicated in inflammation and pain signaling. By leveraging its structural flexibility, scientists have designed analogs that exhibit improved selectivity and reduced side effects compared to existing therapeutics. These findings highlight the compound's potential as a lead compound or intermediate in the development of next-generation medications.
In addition to its pharmaceutical applications, 2-Aminonaphthalene-7-acetonitrile has found utility in materials science and agrochemical research. Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Furthermore, modifications of its core structure have yielded compounds with enhanced pesticidal or herbicidal activity, contributing to sustainable agricultural practices.
The future prospects for 2-Aminonaphthalene-7-acetonitrile are bright, driven by ongoing research into its derivatives and novel applications. As computational chemistry techniques advance, virtual screening methods are being employed to identify new derivatives with optimized properties. These computational approaches complement traditional synthetic strategies, expediting the discovery process and reducing experimental costs.
The role of 2-Aminonaphthalene-7-acetonitrile in academic and industrial research underscores its importance as a cornerstone compound in modern chemistry. Its versatility and reactivity continue to inspire innovation across multiple disciplines, from drug discovery to advanced materials engineering. As new methodologies emerge, the potential applications of this compound are expected to expand further, solidifying its place as a key player in chemical research.
1261687-39-1 (2-Aminonaphthalene-7-acetonitrile) 関連製品
- 1021255-33-3(N-[6-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide)
- 1256360-65-2(4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride)
- 1803560-69-1(tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate)
- 1350556-83-0(Cy3.5 diacid)
- 1285635-95-1(N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide)
- 2137629-73-1(6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine)
- 1806729-23-6(3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-6-carboxaldehyde)
- 115909-59-6(6-oxo-2-Piperidineacetic acid methyl ester)
- 1240574-51-9(2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione)
- 923177-08-6(1-(2,2-DIMETHYLPROPANOYL)PIPERIDINE-3-CARBOXYLIC ACID)



